molecular formula C16H17N B2396476 3-butyl-9H-carbazole CAS No. 25592-63-6

3-butyl-9H-carbazole

Cat. No. B2396476
CAS RN: 25592-63-6
M. Wt: 223.319
InChI Key: DCBPBFDYFVMFAR-UHFFFAOYSA-N
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Description

3-butyl-9H-carbazole, also known as 3-(tert-Butyl)-9H-carbazole, is a compound with the molecular formula C16H17N . It has a molecular weight of 223.32 . It is a solid substance and is used mainly as an intermediate for synthetic materials .


Synthesis Analysis

Carbazoles can be synthesized from 2-aminobiphenyls through a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation . This method is highly regioselective and allows for the synthesis of functionalized indoles or carbazoles . Another method involves a double Cu-catalyzed C-N coupling reaction of 2,2’-dibromobiphenyl and amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a three-ring system with a pyrrole ring fused on either side to a benzene ring . The average mass of the molecule is 223.313 Da and the monoisotopic mass is 223.136093 Da .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 223.32 . The compound is stored in a dark place, under an inert atmosphere, at room temperature .

Safety and Hazards

3-butyl-9H-carbazole is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is suspected of causing cancer . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Carbazole-based polymers, such as 3-butyl-9H-carbazole, are being studied for their unique optical and electronic properties . They are considered promising materials for next-generation opto-electronic applications .

properties

IUPAC Name

3-butyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-3-6-12-9-10-16-14(11-12)13-7-4-5-8-15(13)17-16/h4-5,7-11,17H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBPBFDYFVMFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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